molecular formula C7H5Br3 B1367477 1,3-Dibromo-2-(bromomethyl)benzene CAS No. 93701-32-7

1,3-Dibromo-2-(bromomethyl)benzene

Cat. No. B1367477
Key on ui cas rn: 93701-32-7
M. Wt: 328.83 g/mol
InChI Key: QFXJJFWSOLXOSE-UHFFFAOYSA-N
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Patent
US08759340B2

Procedure details

A mixture of 1,3-dibromo-2-(bromomethyl)benzene (27.6 g, 84 mmol), NaOAc (35.5 g, 5 eq.) and dimethylformamide (DMF) (150 mL) was stirred at 100° C. (hot oil bath temperature) for 1.75 h, allowed to cool, and then partitioned between heptane (500 mL) and water (200 mL). After removing the organic layer, the aqueous layer was extracted with heptane (200 mL). The combined organics were washed with H2O (2×300 mL), dried (Na2SO4), filtered, and evaporated to give 24.57 g (yield of 95%) of title product as a colorless oil. This oil contained 13% unreacted starting material but was successfully used without further purification. 1H NMR (300 MHz, CDCl3) δ 2.10 (s, 3H), 5.41 (s, 2H), 7.08 (t, 1H), 7.58 (d, 2H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH2:9]Br.[CH3:11][C:12]([O-:14])=[O:13].[Na+]>CN(C)C=O>[C:12]([O:14][CH2:9][C:3]1[C:4]([Br:8])=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1])(=[O:13])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)CBr
Name
Quantity
35.5 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. (hot oil bath temperature) for 1.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
partitioned between heptane (500 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
After removing the organic layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with heptane (200 mL)
WASH
Type
WASH
Details
The combined organics were washed with H2O (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=CC=C1Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 24.57 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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